

Application Notes and Protocols for 3,3-Dimethylmorpholine in Synthetic Chemistry

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Compound of Interest

Compound Name: 3,3-Dimethylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **3,3-dimethylmorpholine**, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details a representative protocol for its synthesis and its application in the construction of pharmacologically relevant scaffolds, particularly in the context of kinase inhibitor development.

Introduction to 3,3-Dimethylmorpholine

3,3-Dimethylmorpholine is a saturated heterocyclic compound featuring a morpholine ring with two methyl groups at the C3 position.^{[1][2]} This structural motif imparts specific physicochemical properties that are advantageous in drug design. The morpholine ring, in general, is known to improve aqueous solubility and metabolic stability of drug candidates.^[3] The gem-dimethyl substitution can introduce conformational rigidity and influence the binding affinity of the molecule to its biological target. Its utility as a secondary amine allows it to function as a nucleophile or a base in a variety of chemical transformations.

Physicochemical and Safety Data

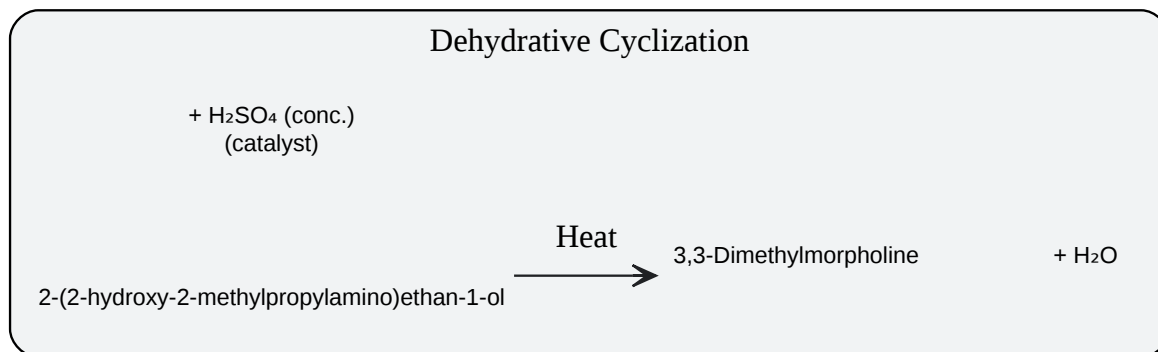
A summary of key physicochemical and safety information for **3,3-dimethylmorpholine** is presented in Table 1. This data is crucial for reaction planning, solvent selection, and safe handling.

Property	Value	Reference
CAS Number	59229-63-9	[2]
Molecular Formula	C ₆ H ₁₃ NO	[2]
Molecular Weight	115.17 g/mol	[2]
Appearance	Colorless to Yellow Liquid	[1]
Purity	≥97%	[1]
Storage Temperature	Freezer	[1]
Hazard Statements	H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)	[1]
Precautionary Statements	P280, P305, P338, P351	[1]

Synthesis of 3,3-Dimethylmorpholine: A Representative Protocol

While a specific, detailed protocol for the synthesis of **3,3-dimethylmorpholine** is not readily available in the searched literature, a general and robust method for the synthesis of morpholine and its derivatives involves the acid-catalyzed dehydrative cyclization of diethanolamine analogs. The following protocol is a representative procedure adapted from the synthesis of similar morpholine compounds.[4][5][6]

Reaction Scheme:



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Figure 1: General scheme for the synthesis of **3,3-Dimethylmorpholine**.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-(2-hydroxy-2-methylpropylamino)ethan-1-ol (1.0 eq).
- **Acid Addition:** Slowly and with caution, add concentrated sulfuric acid (1.0 to 2.0 eq) to the flask while cooling in an ice bath.
- **Heating:** Heat the reaction mixture to 150-190°C for 1 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
- **Neutralization:** Basify the acidic solution with a saturated solution of sodium hydroxide (NaOH) until a pH of >10 is achieved.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

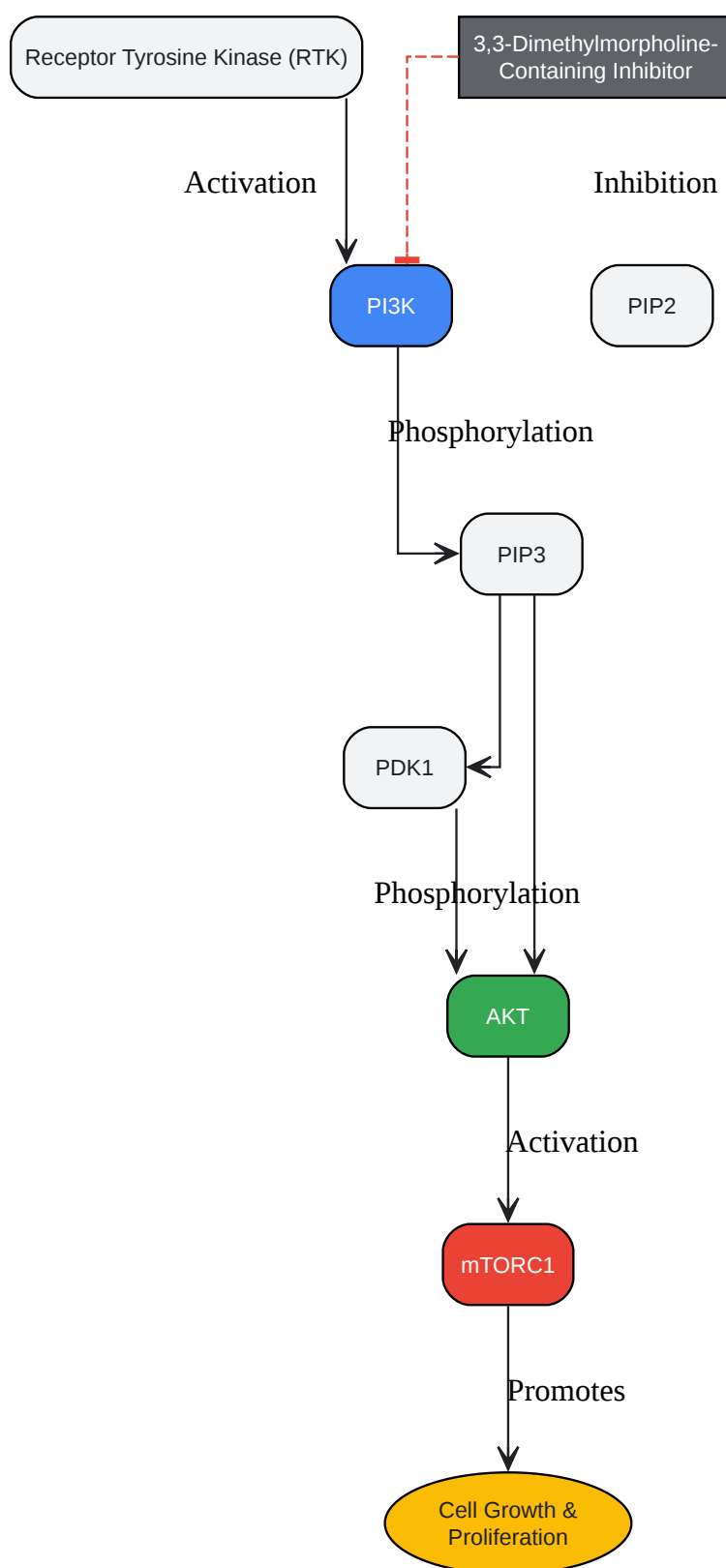
- Purification: Purify the crude **3,3-dimethylmorpholine** by fractional distillation.

Application in the Synthesis of Kinase Inhibitors

3,3-Dimethylmorpholine is a valuable building block in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway.^{[3][7]} These inhibitors often feature a heterocyclic core, such as a pyrimidine or triazine, to which a morpholine moiety is attached via a nucleophilic aromatic substitution reaction.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.



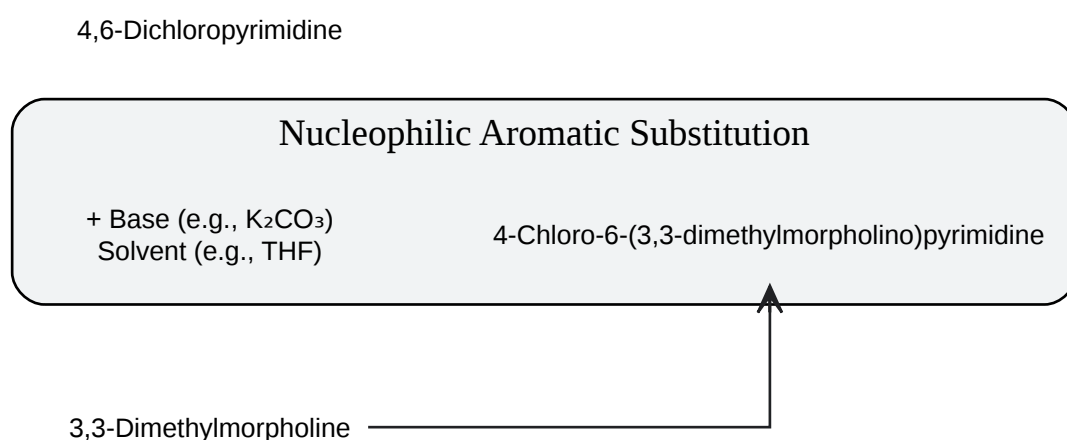
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Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a morpholine-containing drug.

Representative Protocol: Nucleophilic Aromatic Substitution

The following protocol describes a general method for the reaction of **3,3-dimethylmorpholine** with a dichloropyrimidine, a common step in the synthesis of PI3K inhibitors.[8][9]

Reaction Scheme:



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Figure 3: Nucleophilic substitution of a dichloropyrimidine with **3,3-Dimethylmorpholine**.

Experimental Protocol:

- **Reaction Setup:** To a solution of 4,6-dichloropyrimidine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add **3,3-dimethylmorpholine** (1.1 eq).
- **Base Addition:** Add a suitable base, for example, potassium carbonate (K_2CO_3) (2.0 eq) or diisopropylethylamine (DIPEA) (2.0 eq).
- **Reaction Conditions:** Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

- Work-up: Upon completion, filter the reaction mixture to remove any inorganic salts.
- Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Quantitative Data from a Representative Reaction:

The following table summarizes typical quantitative data for a nucleophilic aromatic substitution reaction.

Reactant 1 (eq)	Reactant 2 (eq)	Base (eq)	Solvent	Temperature (°C)	Time (h)	Yield (%)
4,6-Dichloropyrimidine (1.0)	3,3-Dimethylmorpholine (1.1)	K ₂ CO ₃ (2.0)	THF	66	24	75-85
2,4-Dichloropyrimidine (1.0)	3,3-Dimethylmorpholine (1.2)	DIPEA (2.0)	DMF	80	12	80-90

Conclusion

3,3-Dimethylmorpholine serves as a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The provided protocols offer a foundational guide for its synthesis and application in the construction of kinase inhibitors. The unique structural features of **3,3-dimethylmorpholine** continue to make it an attractive component for the design of novel therapeutic agents.

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